4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide
Description
The compound 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring and an oxazolidinone core substituted with a 3,4,5-trimethoxyphenyl group. Key structural attributes include:
- Oxazolidinone core: A five-membered lactam ring contributing to conformational rigidity and metabolic stability .
Properties
IUPAC Name |
4-fluoro-N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O7S/c1-26-16-8-13(9-17(27-2)18(16)28-3)22-11-14(29-19(22)23)10-21-30(24,25)15-6-4-12(20)5-7-15/h4-9,14,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOOQSRAWLMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4,5-trimethoxyphenyl moiety.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to the presence of the trimethoxyphenyl group, which is known for its bioactivity.
Biological Research: The compound is used to investigate the inhibition of enzymes and receptors, such as tubulin and heat shock protein 90.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent . The sulfonamide moiety can interact with various proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Core Structure Variations: Oxazolidinone vs. Isoxazole
Target Compound vs. 4-Fluoro-N-([3-(4-Methoxyphenyl)-5-Isoxazolyl]Methyl)Benzenesulfonamide (CAS 343372-73-6)
Implications :
- The oxazolidinone core in the target compound may improve metabolic stability compared to the isoxazole analog, which is more prone to ring-opening reactions .
Substituent Effects: Trimethoxyphenyl in Herbicidal Agents
Comparison with Compounds from
highlights herbicidal activity for derivatives containing 3,4,5-trimethoxyphenyl groups. For example:
| Compound Class | Substituent (R1) | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|---|
| Target Analog | 3,4,5-Trimethoxyphenyl | Moderate | Weak |
| 4-Methoxyphenyl Analog | 4-Methoxyphenyl | Lower | Weak |
Key Findings :
- The 3,4,5-trimethoxyphenyl group correlates with enhanced herbicidal activity against broadleaf weeds (e.g., rape), likely due to improved target binding via hydrophobic interactions .
- Bulkier substituents (e.g., trifluoromethylphenyl) in showed reduced activity, suggesting a balance between lipophilicity and steric hindrance is critical.
Sulfonamide Derivatives in Pharmaceuticals
Comparison with Cotrimoxazole () Cotrimoxazole, a sulfonamide antibiotic, combines 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide with a trimethoxyphenylmethyl-pyrimidiamine component.
Implications :
- Fluorination in the target compound may increase electronegativity, altering binding kinetics compared to cotrimoxazole’s amino group.
- The oxazolidinone core could confer resistance to enzymatic degradation relative to cotrimoxazole’s isoxazole moiety .
Oxazolidinone Derivatives with Fluorinated Groups
Comparison with (S)-N-[[3-(3-Fluoro-4-Morpholinyl)Phenyl]-2-Oxo-5-Oxazolidinyl]Methyl]Benzylamine Hydrochloride ()
Biological Activity
4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a sulfonamide group, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may similarly inhibit microbial growth. The mechanism typically involves inhibition of folic acid synthesis in bacteria .
Antiproliferative Effects
Initial studies on similar oxazolidinone derivatives have shown promising antiproliferative activity against cancer cell lines. For instance, compounds with oxazolidinone structures were evaluated for their ability to inhibit the growth of human breast cancer cells (MCF-7). The results indicated that these compounds could effectively reduce cell viability, with IC50 values suggesting moderate to strong activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazolidinone A | MCF-7 | 17.9 |
| Oxazolidinone B | MCF-7 | 14.2 |
| 4-fluoro-N-(...) | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Cell Cycle Arrest : Antiproliferative compounds often induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may increase ROS levels, contributing to cytotoxicity in cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of sulfonamide derivatives showed that modifications at the para-position significantly enhanced antimicrobial activity against Gram-positive bacteria. The introduction of fluorine atoms was noted to improve lipophilicity and membrane penetration .
- Case Study on Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that oxazolidinone derivatives exhibited selective cytotoxicity. For instance, a derivative similar to 4-fluoro-N-(...) was tested against lung cancer cell lines and showed an IC50 value of approximately 12 µM, indicating potent antiproliferative activity .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide, and how does the choice of reagents impact yield and purity?
The synthesis involves two key steps: (1) formation of the oxazolidinone core and (2) sulfonamide coupling.
- Oxazolidinone synthesis : Use a cyclization reaction between a β-amino alcohol derivative (e.g., 3-(3,4,5-trimethoxyphenyl)-2-aminoethanol) and phosgene or carbonyldiimidazole (CDI) to form the 2-oxazolidinone ring. Evidence from similar oxazolidinone syntheses (e.g., MM3300.08 in ) suggests that CDI minimizes side reactions compared to phosgene .
- Sulfonamide coupling : React 4-fluorobenzenesulfonyl chloride with the oxazolidinone intermediate. Use a base like triethylamine or DMAP in anhydrous dichloromethane (DCM) under nitrogen. Ensure stoichiometric control (1:1.2 molar ratio of oxazolidinone to sulfonyl chloride) to avoid over-sulfonation, as seen in analogous sulfonamide syntheses () .
- Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (C18 column, 70:30 acetonitrile/water).
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to verify the oxazolidinone ring (C=O at ~175 ppm in -NMR) and sulfonamide linkage (SONH protons as a broad singlet at ~6.5–7.5 ppm in -NMR). Compare with data from structurally related sulfonamides (e.g., ) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error. For example, a compound with molecular formula CHFNOS should exhibit m/z 437.1234 .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., configuration at the oxazolidinone C5 position) using single-crystal X-ray diffraction, as demonstrated in for analogous oxazolidinones .
Q. How can researchers determine the compound’s solubility and partition coefficient (logP) for in vitro assays?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Centrifuge suspensions (14,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis spectroscopy (λ ~260 nm for aromatic sulfonamides) .
- logP : Use reverse-phase HPLC (C18 column) with a methanol/water gradient. Calibrate with standards (e.g., caffeine, naproxen) and calculate logP from retention times. For highly lipophilic compounds (predicted logP >3), octanol-water partitioning assays are recommended .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the sulfonamide moiety’s hydrogen-bonding potential and the trimethoxyphenyl group’s hydrophobic interactions .
- QSAR analysis : Build a quantitative structure-activity relationship model using descriptors like polar surface area, molar refractivity, and H-bond donors/acceptors. Validate with experimental IC data from enzyme inhibition assays .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes, NADPH regeneration system). If rapid metabolism is observed (t <30 min), modify the oxazolidinone ring with electron-withdrawing groups (e.g., CF) to block oxidative degradation .
- Protein binding : Measure plasma protein binding (equilibrium dialysis or ultrafiltration) to assess free drug availability. High binding (>95%) may explain reduced in vivo efficacy .
Q. What strategies resolve conflicting cytotoxicity results across cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis, DNA repair). Validate with siRNA knockdown of target genes .
- Off-target screening : Use a kinase panel or thermal shift assay to identify unintended targets. For example, sulfonamides may inhibit carbonic anhydrase isoforms, leading to cell-type-specific toxicity .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yield Optimization
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxazolidinone formation | CDI, DCM, 0°C → RT | 68 | 95% |
| Sulfonamide coupling | 4-Fluorobenzenesulfonyl chloride, DMAP, DCM | 72 | 98% |
| Purification | Silica gel (hexane/EtOAc 3:1) | 85 | >99% |
Q. Table 2. Comparative logP and Solubility Data
| Solvent | Solubility (mg/mL) | logP (HPLC) |
|---|---|---|
| PBS (pH 7.4) | 0.12 | 2.3 |
| DMSO | 45.6 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
